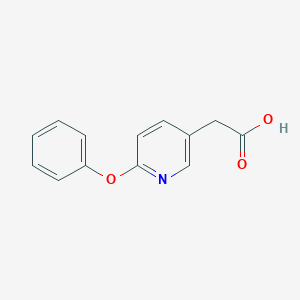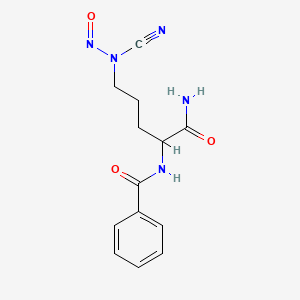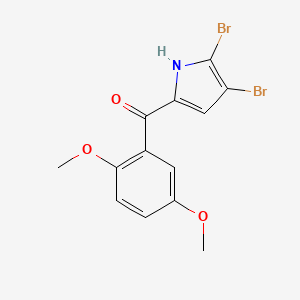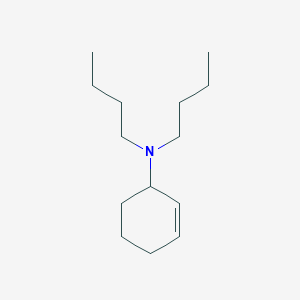
N,N-dibutylcyclohex-2-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutylcyclohex-2-en-1-amine: is an organic compound with the molecular formula C14H27N It is a secondary amine where the nitrogen atom is bonded to two butyl groups and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N,N-dibutylcyclohex-2-en-1-amine is through reductive amination.
Amination of Cyclohexene Derivatives: Another method involves the direct amination of cyclohexene derivatives using dibutylamine under high-pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dibutylcyclohex-2-en-1-amine can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N,N-dibutylcyclohexan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N-dibutylcyclohex-2-en-1-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes .
Biology: In biological research, it is studied for its potential as a precursor to bioactive compounds and its interactions with biological macromolecules .
Medicine: The compound is investigated for its potential pharmacological properties, including its role as an intermediate in the synthesis of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of N,N-dibutylcyclohex-2-en-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
N,N-dibutylcyclohexan-1-amine: Similar structure but lacks the double bond in the cyclohexene ring.
N,N-dibutylcyclohex-3-en-1-amine: Similar structure but with the double bond at a different position in the cyclohexene ring.
Properties
CAS No. |
46413-40-5 |
|---|---|
Molecular Formula |
C14H27N |
Molecular Weight |
209.37 g/mol |
IUPAC Name |
N,N-dibutylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C14H27N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h8,10,14H,3-7,9,11-13H2,1-2H3 |
InChI Key |
LUWVAWLFQADWBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


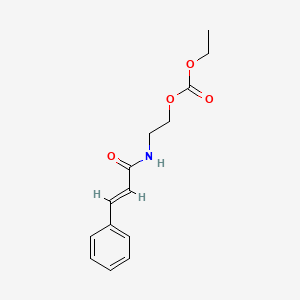
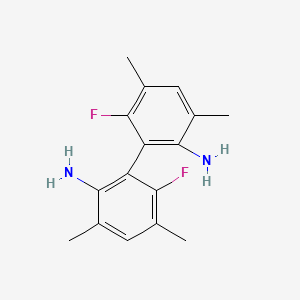
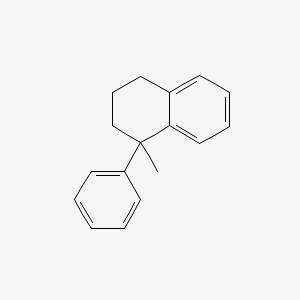
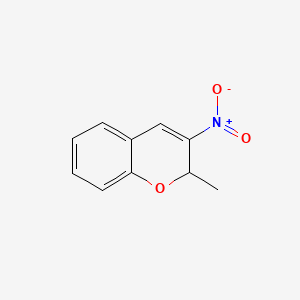
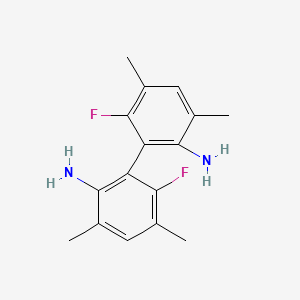
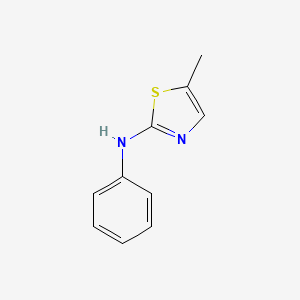
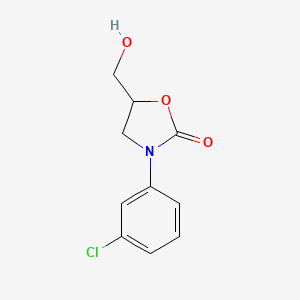
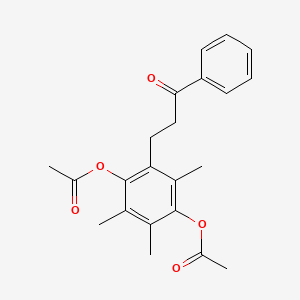
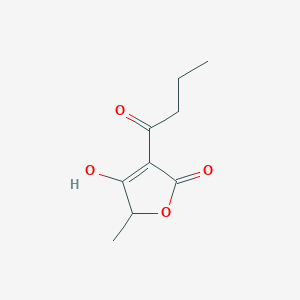
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14655218.png)
